

Introduction: The Strategic Importance of 3-Bromo-5-nitropyridine in Modern Synthesis

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Compound of Interest

Compound Name: 3-Bromo-5-nitropyridine

Cat. No.: B095591

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3-Bromo-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a pyridine core substituted with both an electron-withdrawing nitro group and a versatile bromine atom, makes it a powerful and strategic building block in organic synthesis.[1][2] The pyridine scaffold itself is a privileged structure in medicinal chemistry, frequently appearing in a wide range of pharmaceutical drugs.[2] The specific arrangement of the bromo and nitro substituents on this core imparts a unique reactivity profile, enabling chemists to employ it in a variety of critical transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, to construct complex molecular architectures.[3][4][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into its properties, key reactions, and applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory. The key characteristics of **3-Bromo-5-nitropyridine** are summarized below.

Property	Value	Source(s)
CAS Number	15862-30-3	[6][7][8][9][10][11]
Molecular Formula	C ₅ H ₃ BrN ₂ O ₂	[7][8][9][10]
Molecular Weight	202.99 g/mol	[7][8][11]
IUPAC Name	3-bromo-5-nitropyridine	[8][10][11]
Appearance	Solid	[7]
Melting Point	111-115°C	[7]
Boiling Point	251.6°C at 760 mmHg	[11]
Density	1.833 g/cm ³	[11]
SMILES	<chem>C1=C(C=NC=C1Br)[O-]</chem>	[8][11]
InChI Key	WHYJVHQKKJHXTB-UHFFFAOYSA-N	[8]

Core Reactivity and Synthetic Applications

The utility of **3-Bromo-5-nitropyridine** stems from the distinct reactivity of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the powerful electron-withdrawing nitro group, activates the ring for certain transformations, while the carbon-bromine bond provides a handle for others.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically nucleophilic; however, the presence of strong electron-withdrawing groups, such as a nitro group, can render them sufficiently electrophilic to undergo nucleophilic aromatic substitution (SNAr).[12][13] In this reaction, a nucleophile attacks the aromatic ring, displacing a leaving group—in this case, the bromide ion. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[14] This pathway is fundamental for introducing a wide variety of nucleophilic side chains (amines, alkoxides, thiolates) onto the pyridine core.[4]

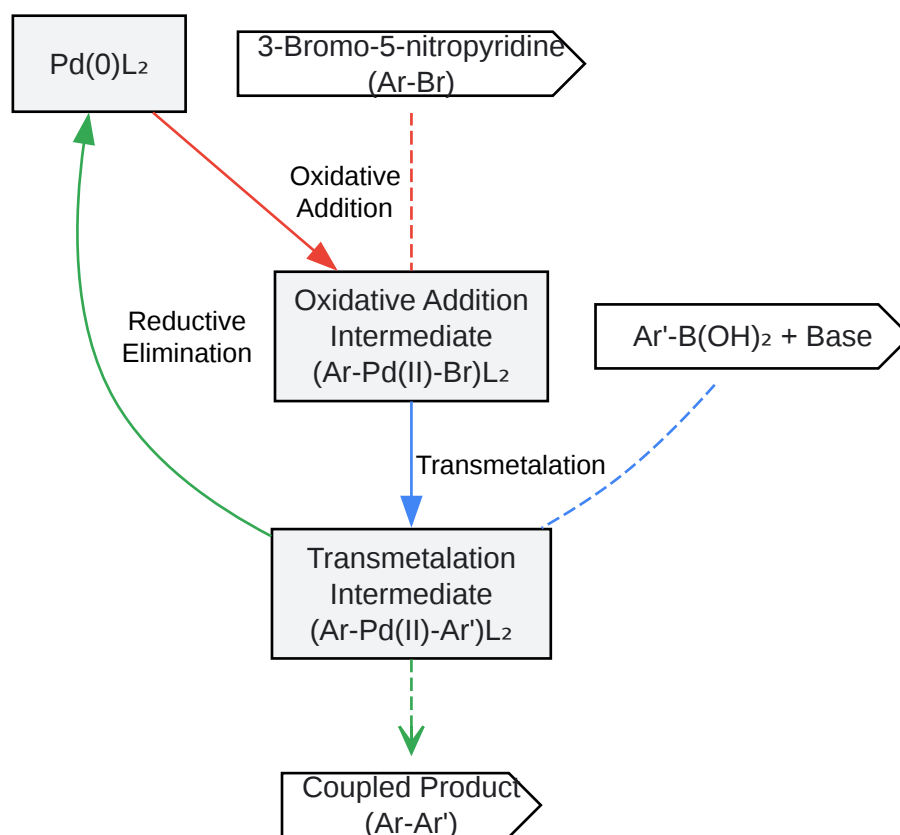
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

This protocol describes a general procedure for the reaction of **3-Bromo-5-nitropyridine** with a primary or secondary amine.

- **Reagent Preparation:** In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve **3-Bromo-5-nitropyridine** (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.
- **Addition of Amine:** Add the desired amine (1.1-1.5 eq) to the solution.
- **Addition of Base:** Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HBr generated during the reaction.
- **Reaction Conditions:** Heat the reaction mixture to 80-120°C. The optimal temperature depends on the nucleophilicity of the amine.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds.^[15] It is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organic halide.^[16] ^[17] The C-Br bond in **3-Bromo-5-nitropyridine** makes it an excellent substrate for this transformation, allowing for the synthesis of a vast array of biaryl and hetero-biaryl structures, which are common motifs in medicinally active compounds.^[15]^[18]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general method for coupling **3-Bromo-5-nitropyridine** with an arylboronic acid.^{[15][19]}

- **Reagent Setup:** To a dry reaction vessel (e.g., a round-bottom flask or microwave vial), add **3-Bromo-5-nitropyridine** (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4) (2.0-3.0 eq).
- **Catalyst Addition:** Add the palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 0.05 eq) or a pre-catalyst/ligand system (e.g., $\text{Pd}_2(\text{dba})_3$ with a ligand like XPhos).^[18]
- **Inert Atmosphere:** Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) at least three times.

- **Solvent Addition:** Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.[15]
- **Reaction Conditions:** Stir the reaction mixture at an elevated temperature (typically 80-110°C) or under microwave irradiation (e.g., 120-150°C for 10-30 minutes).[1][15][18]
- **Monitoring:** Monitor the reaction's progress via TLC or LC-MS.
- **Work-up:** After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography to isolate the desired biaryl product.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine ($-\text{NH}_2$).[3][4] This transformation is of paramount importance in medicinal chemistry as it unmask a nucleophilic site, allowing for a host of subsequent derivatizations such as amide bond formation, sulfonylation, or reductive amination. The resulting 3-bromo-5-aminopyridine is itself a valuable synthetic intermediate.

This is a classic and reliable method for nitro group reduction.[20]

- **Reagent Setup:** In a round-bottom flask, suspend **3-Bromo-5-nitropyridine** (1.0 eq) and iron powder (Fe, 3.0-5.0 eq) in a solvent mixture, such as ethanol/water or acetic acid.
- **Acidification:** Add a catalytic amount of concentrated hydrochloric acid (HCl) or a stoichiometric amount of ammonium chloride (NH_4Cl) to activate the iron.
- **Reaction Conditions:** Heat the mixture to reflux (typically 70-100°C) and stir vigorously.
- **Monitoring:** Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is often a good visual indicator of progress.
- **Work-up:** Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with the reaction solvent.

- Basification & Extraction: Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate to yield the crude 3-bromo-5-aminopyridine, which can be further purified if necessary.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that **3-Bromo-5-nitropyridine** must be handled by technically-qualified persons with appropriate safety precautions.^[7] It is a hazardous substance and requires careful management.

- GHS Hazard Classification: Aggregated data indicates this compound is classified as acutely toxic and can cause serious eye damage.^[8]
 - Pictograms:
 - Skull and Crossbones (Fatal or toxic)
 - Corrosion (Causes severe skin burns and eye damage)
 - Signal Word: Danger
 - Hazard Statements:
 - H301: Toxic if swallowed.^[8]
 - H318: Causes serious eye damage.^[8]
- Precautionary Measures (P-Statements):
 - Prevention:
 - P264: Wash hands and any exposed skin thoroughly after handling.^{[21][22]}
 - P280: Wear protective gloves, protective clothing, and eye/face protection.^[21]
 - Response:

- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21][22]
- Storage:
 - Store locked up in a cool, dry, and well-ventilated place.[7][21][22]
- Disposal:
 - P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[21]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[22]
 - Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to prevent skin exposure.[22]
 - Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[22]

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